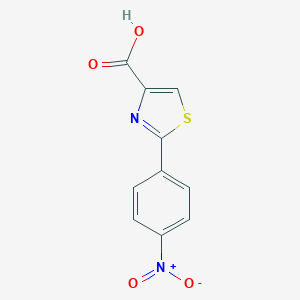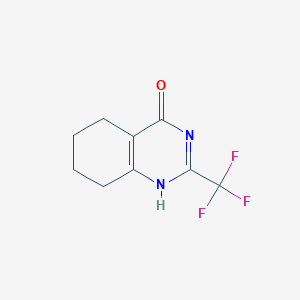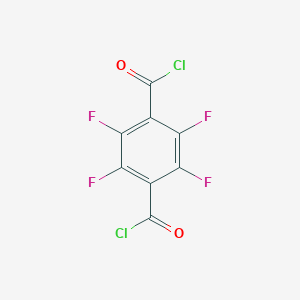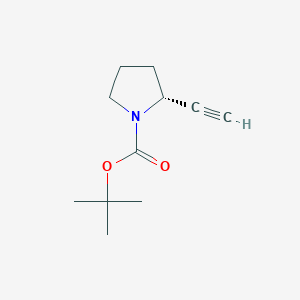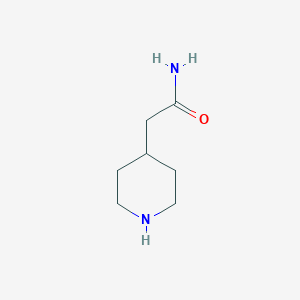
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate is a chiral compound widely used in organic synthesis and pharmaceutical research. This compound is notable for its role as an intermediate in the synthesis of various biologically active molecules, particularly in the development of amino acid derivatives and peptides.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) protection. One common method includes the following steps:
Starting Material: The synthesis begins with (S)-2-amino-3-methoxypropanoic acid.
Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.
Esterification: The carboxylic acid group is then esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
化学反应分析
Types of Reactions
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Various nucleophiles (e.g., amines, thiols) under suitable conditions.
Major Products Formed
Hydrolysis: (S)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic acid.
Deprotection: (S)-Methyl 2-amino-3-methoxypropanoate.
Substitution: Depending on the nucleophile used, various substituted derivatives.
科学研究应用
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate is used extensively in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the preparation of chiral intermediates.
Biology: The compound is used in the synthesis of peptides and peptidomimetics, which are crucial in studying protein functions and interactions.
Medicine: It is involved in the development of pharmaceuticals, especially in the synthesis of amino acid-based drugs and prodrugs.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the manufacture of various bioactive compounds.
作用机制
The mechanism by which (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate exerts its effects depends on its application. In peptide synthesis, for example, the Boc group protects the amino group during coupling reactions, preventing unwanted side reactions. The ester group can be hydrolyzed to introduce a carboxylic acid functionality, which can then participate in further reactions.
相似化合物的比较
Similar Compounds
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate: Similar structure but with a hydroxyl group instead of a methoxy group.
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate: Contains a phenyl group instead of a methoxy group.
Uniqueness
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate is unique due to its methoxy group, which can be selectively modified, providing a versatile handle for further functionalization. This makes it particularly valuable in the synthesis of complex molecules where selective reactions are required.
属性
IUPAC Name |
methyl (2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(13)11-7(6-14-4)8(12)15-5/h7H,6H2,1-5H3,(H,11,13)/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRNQTKSNGIWBV-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595105 |
Source


|
| Record name | Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134167-07-0 |
Source


|
| Record name | Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide](/img/structure/B176078.png)


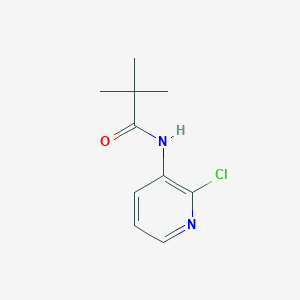

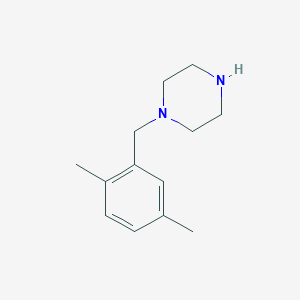
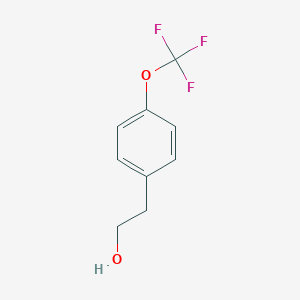
![Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B176106.png)
![1-[(4-Methylphenyl)sulfonyl]azetidin-3-yl 4-methylbenzenesulfonate](/img/structure/B176111.png)
